![molecular formula C13H11N3O2S B1416594 7-(4-methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 941868-60-6](/img/structure/B1416594.png)
7-(4-methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one
Overview
Description
Thiazolo[5,4-d]pyridazine compounds are a class of heterocyclic compounds that contain a thiazole ring fused with a pyridazine ring . These compounds are known for their electron-deficient nature, high oxidative stability, and rigid planar structure, which enables efficient intermolecular π–π overlap . They have been used in the design of conjugated microporous polymers (CMPs), which are multifaceted photocatalysts .
Synthesis Analysis
While specific synthesis methods for your compound are not available, thiazolo[5,4-d]pyridazine compounds can be synthesized through various methods. For instance, CMPs linked by the electron-deficient thiazolo[5,4-d]thiazole were designed by extending the donor from benzene to pyrene to broaden the visible light activity .Molecular Structure Analysis
The thiazolo[5,4-d]pyridazine moiety is an electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap . This structure allows these compounds to have broad absorption of visible light and higher efficiency of charge transfer .Chemical Reactions Analysis
Thiazolo[5,4-d]pyridazine compounds have been used in green light-driven selective aerobic oxidation of amines . They have shown remarkable photocatalytic performance in converting a wealth of primary and secondary amines to corresponding imines with molecular oxygen .Scientific Research Applications
Electroluminescent Devices
Thiazolo[4,5-d]pyridazinone derivatives exhibit excellent electronic structures with energy gaps typically in the range of 2.5–3.0 eV, which is conducive to electroluminescent (EL) applications. Their appropriate thermal stability and valuable photophysical properties make them suitable for use in EL devices. These compounds can serve as host materials for yellowish-green and yellow-green emissions, which is quite unique for organic-small molecules, demonstrating their potential in the development of novel, low-weight, and fully organic dopants for EL devices .
Organic Semiconductors
The thiazolo[4,5-d]pyridazinone core is an electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap. This makes it a promising building block in the synthesis of semiconductors for plastic electronics. The parent thiazolo[4,5-d]pyridazinone moiety already possesses appealing features towards applications in organic electronics, particularly in the field of organic photovoltaics .
Synthetic Chemistry
In synthetic chemistry, thiazolo[4,5-d]pyridazinone compounds are used as intermediates in the preparation of various thiazolopyridine and tetrahydrothiazolopyridine derivatives. These derivatives have a range of applications, including the development of new pharmaceuticals and agrochemicals .
Optoelectronic Materials
Due to their excellent electronic structures and thermal stability, thiazolo[4,5-d]pyridazinone compounds are valuable for applications in optoelectronic materials. They can be used in the design and synthesis of materials for light-emitting diodes (LEDs), solar cells, and other devices that require materials with specific electronic and photophysical properties .
Material Science
Thiazolo[4,5-d]pyridazinone-based materials are of interest in material science due to their rigid planar structure and electron-deficient nature. They are explored for their potential in creating new materials with enhanced properties for various applications, including flexible electronics and sensors .
Mechanism of Action
The mode of action of such compounds often involves interactions with specific proteins or enzymes in the body, leading to changes in biochemical pathways and cellular functions . The pharmacokinetics of these compounds, including their absorption, distribution, metabolism, and excretion (ADME), can significantly impact their bioavailability and therapeutic effects .
The action environment, including factors such as pH, temperature, and the presence of other molecules, can influence the compound’s action, efficacy, and stability . For example, certain compounds might be more effective or stable under acidic or alkaline conditions, at certain temperatures, or in the presence of specific cofactors .
properties
IUPAC Name |
7-(4-methoxyphenyl)-2-methyl-5H-[1,3]thiazolo[4,5-d]pyridazin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S/c1-7-14-11-12(19-7)10(15-16-13(11)17)8-3-5-9(18-2)6-4-8/h3-6H,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFQMQTWRHXCPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NNC2=O)C3=CC=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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